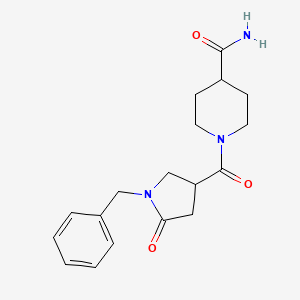

1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide

Description

1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine ring substituted at the 4-position with a carboxamide group and at the 3-position with a 1-benzyl-5-oxopyrrolidine moiety via a carbonyl linker.

Properties

IUPAC Name |

1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c19-17(23)14-6-8-20(9-7-14)18(24)15-10-16(22)21(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXBUSRDAMEALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide typically involves the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxamide with piperidine-4-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the pyrrolidinone carbonyl and the carboxamide group.

Key findings:

-

Acidic conditions yield complete cleavage of the central amide bond .

-

The benzyl group remains intact under standard hydrolysis conditions .

Reduction Reactions

The 5-oxopyrrolidinone moiety participates in selective reductions:

Notable observations:

-

LAH reduces the ketone to a secondary alcohol while preserving amide bonds .

-

Catalytic hydrogenation selectively removes the benzyl protecting group .

Nucleophilic Substitutions

The benzyl group and carboxamide nitrogen demonstrate distinct reactivity:

Critical insights:

-

Electrophilic aromatic substitution occurs preferentially at the benzyl para position.

-

Piperidine nitrogen shows higher nucleophilicity than carboxamide nitrogen .

Oxidation Reactions

Controlled oxidation modifies the pyrrolidine ring:

Mechanistic notes:

-

Strong oxidants like KMnO₄ induce β-ketoamide ring scission.

-

Epoxidation occurs at the less hindered pyrrolidine double bond .

Cross-Coupling Reactions

The aromatic benzyl group enables modern catalytic transformations:

Applications:

-

These reactions enable rapid generation of analogs for structure-activity relationship (SAR) studies .

Stability Profile

Critical degradation pathways under stress conditions:

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from medicinal chemistry optimization to materials science. The benzyl group's stability under most conditions and the reactivity of the pyrrolidinone-carbonyl system make this scaffold particularly valuable for targeted molecular modifications .

Scientific Research Applications

Medicinal Chemistry

1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide has been investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Case Studies:

- A study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis of related compounds and their biological evaluations, indicating that modifications to the piperidine and pyrrolidine rings can enhance activity against specific targets .

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that derivatives of this compound may exhibit neuroprotective effects.

Case Studies:

- Research has shown that similar compounds can modulate dopaminergic pathways, which are critical in treating conditions like Parkinson's disease and schizophrenia .

Anticancer Research

Preliminary studies suggest that this compound may have anticancer properties. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted.

Case Studies:

- In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions, allowing for various modifications that can enhance its biological activity.

Synthesis Overview:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of pyrrolidine ring | Acid-catalyzed cyclization |

| 2 | Benzylation | Alkylation with benzyl chloride |

| 3 | Amide formation | Coupling with piperidine derivative |

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to exhibit neuroprotective activities by interacting with neuronal receptors and pathways involved in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide and its analogs:

Key Comparative Insights:

Backbone Diversity :

- The target compound’s 5-oxopyrrolidine distinguishes it from analogs like Otenabant (purine-linked) or SARS-CoV-2 inhibitors (naphthyl/fluorobenzyl). This moiety may confer unique conformational stability or hydrogen-bonding interactions .

- Piperidine-4-carboxamide is a shared feature among all compounds, suggesting its role as a pharmacophore for target binding .

Substituent Effects :

- Benzyl vs. Benzofuran/Pyrazolyl : The benzyl group in the target compound offers moderate lipophilicity, whereas benzofuran () or pyrazolyl () groups may enhance aromatic stacking or metabolic stability.

- Halogenation : Fluorine or chlorine substituents (e.g., in Otenabant or SARS-CoV-2 inhibitors) improve bioavailability and target affinity via halogen bonding .

Synthetic Complexity :

- Multi-step syntheses are common for these compounds. For example, the target compound likely requires coupling of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid to piperidine-4-carboxamide, analogous to methods in and . Optimization of catalysts (e.g., EDCI/HOBt for amide coupling) and solvents (e.g., DMF or THF) is critical .

Biological Activity

1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide, a compound with the chemical formula C18H23N3O3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 317.39 g/mol

- CAS Number : 116041-19-1

- Molecular Structure : The compound consists of a piperidine ring substituted with a benzyl group and a pyrrolidine moiety, contributing to its unique biological properties.

Research indicates that the compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on various neurotransmitter receptors, influencing signaling pathways in the central nervous system.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Exhibits the ability to scavenge free radicals and reduce oxidative stress. |

| Antimicrobial Properties | Demonstrated effectiveness against certain bacterial strains. |

| Neuroprotective Effects | Potential to protect neuronal cells from damage in various models. |

| Cytotoxicity | Shows selective cytotoxicity against cancer cell lines. |

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it significantly reduced oxidative stress markers in vitro, suggesting a protective role against oxidative damage.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Study 3: Neuroprotective Effects

Research involving neuroblastoma cell lines showed that treatment with the compound led to a decrease in apoptosis markers following exposure to neurotoxic agents, indicating its potential as a neuroprotective agent.

Research Findings

Recent findings have highlighted the compound's promising pharmacological profile:

- Cytotoxicity : In cancer cell line studies, the compound exhibited IC50 values ranging from 10 µM to 25 µM, indicating moderate cytotoxic effects.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with a bioavailability estimated at around 30% in animal models.

Q & A

Basic: What are the primary synthetic routes for 1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, a related piperidinecarboxamide compound was synthesized via refluxing with propionic anhydride under argon, followed by extraction and purification using oxalic acid to yield intermediates like the oxalic acid adduct (79.9% yield). Key intermediates include benzyl-protected piperidine derivatives and oxazolidinone precursors .

Table 1: Common Synthetic Steps

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Propionic anhydride, reflux | Oxalic acid adduct | 79.9% |

| 2 | NaOH basification, CHCl₃ extraction | Free base | 80% |

Basic: Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?

Methodological Answer:

- 1H/13C NMR : Essential for verifying stereochemistry (e.g., aromatic proton integration at δ 7.40–7.24 ppm for benzyl groups) and carbonyl positions (δ ~174 ppm for carboxamide) .

- GC/MS : Validates molecular weight (e.g., observed m/z 380 for C₂₃H₂₈N₂O₃) and fragmentation patterns .

- HRMS : Confirms exact mass for purity assessment (>99.8% in related analogs) .

Advanced: How can researchers optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

- Reaction Atmosphere : Use inert gas (argon) to prevent oxidation during reflux .

- Temperature Control : Optimize reflux duration (e.g., 12 hours for complete anhydride reaction) .

- Purification : Employ selective crystallization (e.g., oxalic acid adduct precipitation) and chromatographic techniques .

Key Tip: Varying substituents (e.g., methyl vs. trifluoromethyl groups) can influence reaction efficiency, as seen in HCV inhibitor analogs (57–61% yields) .

Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Studies : Compare EC₅₀ values across models to identify bioavailability or metabolic stability issues.

- Structural Modifications : Introduce fluorine or methyl groups to enhance membrane permeability, as demonstrated in HCV entry inhibitors .

- Pharmacokinetic Profiling : Use LC-MS to measure plasma/tissue concentrations and correlate with efficacy .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs targeting viral entry?

Methodological Answer:

- Core Modifications : Replace benzyl groups with naphthalen-1-yl to enhance hydrophobic interactions (e.g., SARS-CoV-2 inhibitors in Scheme 4) .

- Substituent Effects : Fluorine atoms at specific positions improve target binding (e.g., 4-fluorobenzyl in Scheme 6 increased antiviral activity) .

Table 2: SAR Trends in Analogs

| Substituent | Target Activity | Reference |

|---|---|---|

| 4-Fluorophenyl | Improved binding to viral proteases | |

| Trifluoromethyl | Enhanced metabolic stability |

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light/Humidity : Protect from light and moisture (use desiccants) .

- Solubility : Dissolve in DMSO for long-term aliquots (avoid repeated freeze-thaw cycles) .

Advanced: What computational methods predict binding affinity to viral targets like SARS-CoV-2?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with viral spike proteins (e.g., naphthalene derivatives in Scheme 4 showed high docking scores) .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., piperidine-carboxamide interactions with ACE2 receptors) .

- QSAR Models : Train algorithms on IC₅₀ data from related compounds to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.